DL-DIHYDROZEATIN

Description

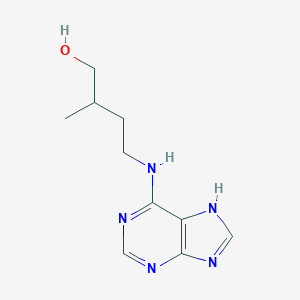

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-(7H-purin-6-ylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c1-7(4-16)2-3-11-9-8-10(13-5-12-8)15-6-14-9/h5-7,16H,2-4H2,1H3,(H2,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFACTAYGKKOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=NC=NC2=C1NC=N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90933510 | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23599-75-9, 14894-18-9 | |

| Record name | (±)-Dihydrozeatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23599-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrozeatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023599759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-[(3H-purin-6-yl)amino]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90933510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-Dihydrozeatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Methylation and Bromination of γ-Butyrolactone

γ-Butyrolactone was methylated using iodomethane-d3 (99.5% isotopic purity) in the presence of lithium diisopropylamide, yielding α-methyl-γ-butyrolactone-d3 (77% yield, bp 64–65°C/6 mmHg). Subsequent bromination with hydrogen bromide in anhydrous ethanol produced ethyl 4-bromo-2-methylbutyrate-d3 (bp 54.5–55.5°C/2 mmHg), which was converted to the azide derivative (ethyl 4-azide-2-methylbutyrate-d3) via sodium azide substitution (85% ethanol, IR absorption at 2145 cm⁻¹).

Reduction and Purification

The azide intermediate underwent reduction with lithium aluminum deuteride (99% D) in ether, yielding 4-amino-2-methyl-1-butanol-d5. Crystallization as an oxalate salt ([α]²⁴D +0.7°) confirmed structural integrity via NMR. Condensation with 6-chloropurine in 1-butanol/triethylamine afforded this compound-d5 (77% yield, mp 164–165°C). Key analytical data included:

Enzymatic Synthesis Using Cytokinin Riboside Phosphorylase

A contemporary enzymatic route employs recombinant Solanum tuberosum cytokinin riboside phosphorylase to catalyze the conversion of dihydrozeatin riboside (DHZR) to DHZ. While yields remain unspecified, the reaction proceeds under mild conditions (30°C, pH 5.2, 20 minutes).

Reaction Optimization

Advantages and Limitations

-

Selectivity : Avoids racemization, preserving stereochemical integrity.

-

Scalability : Limited by enzyme stability and substrate solubility in aqueous media.

Analytical Validation and Isotopic Labeling

Quantification via UPLC-MS/MS

Recent advancements in phytohormone profiling enable precise quantification of DHZ using deuterated internal standards. Cao et al. (2020) developed a method incorporating d3-dihydrozeatin (20 ng mL⁻¹) for isotope dilution, achieving a recovery rate of 77% and a limit of detection (LOD) of 0.02 ng g⁻¹.

Table 1: Performance Metrics for DHZ Quantification

| Parameter | Value |

|---|---|

| LOD | 0.02 ng g⁻¹ |

| LOQ | 0.08 ng g⁻¹ |

| Repeatability (RSD) | 7.71% |

| Recovery Rate | 77% |

| Linear Range (R²) | 0.994 |

Deuterium-Labeled DHZ in Metabolic Studies

The high isotopic purity of DHZ-d5 (97.82% deuteration) makes it indispensable for selected-ion monitoring (SIM) in cytokinin trafficking studies. In contrast, catalytic deuteration of ribosylzeatin-d2 yielded inferior deuterium distribution (e.g., <90% d2), underscoring the superiority of chemical synthesis for isotopic labeling.

Comparative Analysis of Synthesis Methods

Table 2: Synthesis Route Comparison

Chemical Reactions Analysis

Types of Reactions: Dihydrozeatin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is particularly susceptible to oxidation by cytokinin oxidase/dehydrogenase enzymes, which convert it into inactive forms.

Common Reagents and Conditions:

Oxidation: Cytokinin oxidase/dehydrogenase enzymes are commonly used to oxidize dihydrozeatin.

Reduction: Reducing agents such as sodium borohydride can be used to reduce dihydrozeatin derivatives.

Substitution: Halogenated purines can react with dihydrozeatin to form substituted derivatives.

Major Products: The major products formed from these reactions include various oxidized and reduced forms of dihydrozeatin, as well as substituted derivatives that may have different biological activities.

Scientific Research Applications

Plant Growth Regulation

DHZ is primarily used in plant biology to stimulate growth and development. It has been shown to:

- Promote cell division and elongation.

- Enhance chlorophyll synthesis, leading to improved photosynthesis.

- Delay leaf senescence, thus prolonging the productive life of plants .

Flower Bud Development

Research indicates that DHZ can significantly stimulate the growth of flower buds in various plant species. This property makes it valuable for horticulture and agriculture, where controlled flowering is essential for crop yield optimization .

Stress Resistance

Studies have demonstrated that DHZ can enhance a plant's resistance to abiotic stresses such as drought and salinity. This is achieved by modulating stress-responsive genes and improving water retention capabilities in plants .

Tissue Culture

In vitro studies have shown that DHZ is effective in promoting shoot regeneration and root formation in tissue culture systems. This application is particularly important for the propagation of rare or endangered plant species .

Case Study 1: Effect on Arabidopsis

A study investigated the impact of DHZ on Arabidopsis thaliana, focusing on its role in delaying senescence and promoting shoot regeneration. Results indicated that DHZ-treated plants exhibited higher chlorophyll retention and increased callus weight compared to controls, demonstrating its effectiveness as a growth regulator in model plant systems .

Case Study 2: Coconut Water Extracts

Research involving coconut water extracts revealed that DHZ could enhance the bioactivity of cytokinins present in the extracts. The study highlighted DHZ's potential to synergistically improve plant growth when combined with natural growth regulators found in coconut water .

Comparative Data Table

| Property/Effect | This compound (DHZ) | Other Cytokinins (e.g., Zeatin) |

|---|---|---|

| Chlorophyll Retention | High | Moderate |

| Flower Bud Stimulation | Significant | Variable |

| Stress Resistance | Enhanced | Moderate |

| Tissue Culture Efficacy | High | Variable |

| Solubility | Chloroform, DMSO | Ethanol, Water |

Mechanism of Action

Dihydrozeatin exerts its effects by binding to specific cytokinin receptors in plant cells. This binding activates a signal transduction pathway that leads to the expression of genes involved in cell division and growth. The primary molecular targets of dihydrozeatin are the cytokinin receptors, which include histidine kinase receptors such as AHK2, AHK3, and AHK4. These receptors initiate a phosphorylation cascade that ultimately results in the activation of cytokinin-responsive genes.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Key Structural and Functional Properties

- Stability : DHZ’s resistance to enzymatic degradation makes it more persistent in plant tissues compared to zeatin and cis-zeatin, which are rapidly metabolized .

- Bioactivity : In bioassays, DHZ and its riboside derivatives exhibit activity comparable to zeatin but with prolonged effects due to stability .

Metabolic Pathways and Stress Responses

DHZ is implicated in terpenoid and phytohormone metabolism during plant stress responses. For example, in soybean resistance to Colletotrichum truncatum, DHZ and cis-zeatin were differentially regulated, with DHZ showing earlier accumulation in resistant cultivars .

Table 2: Role in Stress Responses

Commercial and Practical Considerations

Table 3: Commercial Availability and Pricing

Biological Activity

DL-Dihydrozeatin (DHZ) is a cytokinin, a class of plant hormones that play critical roles in regulating various physiological processes, including cell division, growth, and differentiation. This article explores the biological activity of DHZ, focusing on its effects in plant systems, potential applications in agriculture, and implications for human health.

Structure and Properties

This compound is a derivative of zeatin, characterized by the presence of two hydrogen atoms at the 2- and 3-positions of the side chain. This structural modification influences its biological activity compared to other cytokinins. The compound's general formula is CHNO, and it exhibits unique properties that affect its interaction with plant cells.

Cytokinin Activity

DHZ has been shown to exhibit significant cytokinin activity, promoting various growth responses in plants. Studies indicate that DHZ can:

- Stimulate Cell Division : DHZ promotes cell division in root and shoot tissues, which is essential for plant growth and development.

- Delay Senescence : Similar to other cytokinins, DHZ can delay leaf senescence by maintaining chlorophyll levels and promoting nutrient mobilization within the plant .

- Enhance Root Growth : Research has demonstrated that DHZ treatment can lead to increased root biomass and improved nutrient uptake under certain conditions .

Comparative Activity with Other Cytokinins

In comparative studies, DHZ has been found to have varying degrees of activity relative to other cytokinins such as trans-zeatin (tZ) and isopentenyl adenine (iP). For instance:

| Cytokinin Type | Effect on Root Growth | Effect on Leaf Senescence |

|---|---|---|

| This compound (DHZ) | Moderate inhibition | Significant delay |

| Trans-Zeatin (tZ) | Strong inhibition | Significant delay |

| Isopentenyl Adenine (iP) | Variable effects | Minimal delay |

This table illustrates that while DHZ can inhibit root growth like tZ, it also significantly delays senescence, indicating its potential utility in extending the shelf life of crops .

The biological activity of DHZ is mediated through various mechanisms:

- Gene Regulation : DHZ influences the expression of genes associated with cell division and stress responses. RNA sequencing studies have shown that DHZ treatment leads to differential expression of numerous genes involved in cytokinin signaling pathways .

- Metabolic Pathways : DHZ affects metabolic pathways related to chlorophyll synthesis and antioxidant defenses, enhancing plant resilience against stress .

- Interaction with Other Hormones : DHZ interacts with other phytohormones such as auxins and gibberellins, modulating their effects on growth and development. This interaction is crucial for maintaining hormonal balance within plants .

Case Studies

Several case studies have highlighted the efficacy of DHZ in agricultural applications:

- Tomato Growth Enhancement : A study demonstrated that foliar application of DHZ significantly increased fruit yield and quality in tomato plants by enhancing photosynthetic efficiency and delaying leaf senescence .

- Stress Tolerance in Wheat : Research indicated that wheat plants treated with DHZ exhibited improved drought tolerance due to enhanced root development and better water retention capabilities .

Implications for Human Health

Emerging research suggests potential health benefits associated with DHZ:

- Antioxidant Properties : DHZ has been linked to antioxidant activities that may help mitigate oxidative stress-related diseases in humans. It has shown promise in preclinical studies for its ability to scavenge free radicals .

- Cancer Research : Preliminary studies indicate that DHZ may influence pathways associated with cancer cell proliferation and apoptosis. Its interactions with specific proteins involved in tumor progression warrant further investigation .

Q & A

Basic Research Questions

Q. How can researchers verify the identity and purity of DL-Dihydrozeatin in experimental setups?

- Methodological Answer : Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) to assess purity, cross-referencing the CAS number (14894-18-9) and molecular formula (C₁₀H₁₅N₅O) for validation . Mass spectrometry (MS) or nuclear magnetic resonance (NMR) can further confirm structural integrity.

Q. What storage conditions are critical for maintaining this compound stability in laboratory settings?

- Methodological Answer : Store this compound at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies suggest room temperature storage may compromise activity over time, particularly in liquid formulations .

Q. What concentration ranges are empirically validated for this compound in plant tissue culture applications?

- Methodological Answer : Typical working concentrations range from 0.01 to 5.0 mg/L, depending on the plant species and desired physiological response (e.g., cytokinin-like effects on shoot proliferation). Dose-response experiments are recommended to optimize for specific models .

Advanced Research Questions

Q. How do stereochemical differences (e.g., DL- vs. enantiomeric forms) influence the bioactivity of dihydrozeatin derivatives?

- Methodological Answer : Comparative studies using chiral separation techniques (e.g., chiral HPLC) can isolate enantiomers. Bioassays (e.g., tobacco callus growth or Arabidopsis root elongation) may reveal differential activity between this compound and its ribosylated analogs (e.g., this compound Riboside, CAS 22663-55-4) .

Q. What experimental frameworks are effective for analyzing interactions between this compound and other phytohormones (e.g., auxins or jasmonates)?

- Methodological Answer : Employ factorial design experiments to test combinatorial effects. For example, co-administer this compound with (±)-Methyl Jasmonate at varying ratios and quantify synergistic/antagonistic outcomes using transcriptomic (e.g., RT-qPCR for cytokinin-responsive genes) or phenotypic metrics .

Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., variable growth responses in different plant species)?

- Methodological Answer : Conduct meta-analyses to identify confounding variables such as:

- Concentration thresholds : Species-specific sensitivity may require recalibration of dose ranges.

- Application timing : Pre-treatment vs. continuous exposure in culture media.

- Analytical variability : Cross-validate results using standardized protocols (e.g., OECD guidelines for plant bioassays) .

Q. What advanced analytical methods are suitable for quantifying this compound in complex biological matrices (e.g., plant extracts)?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., deuterated this compound) improves sensitivity and minimizes matrix interference. Validate methods using spiked recovery experiments and limit-of-detection (LOD) assessments .

Q. How can researchers address discrepancies in CAS registry numbers for this compound across literature sources?

- Methodological Answer : Cross-reference spectral data (e.g., IR, NMR) from multiple suppliers and databases to confirm chemical identity. Note that CAS 14894-18-9 is widely cited, while CAS 23599-75-9 may reflect historical nomenclature errors or alternative stereoisomers .

Guidance for Experimental Design & Data Interpretation

- Literature Review : Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research questions, ensuring alignment with gaps in cytokinin signaling mechanisms .

- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by documenting raw datasets, analytical parameters, and statistical workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.